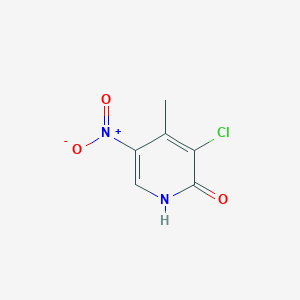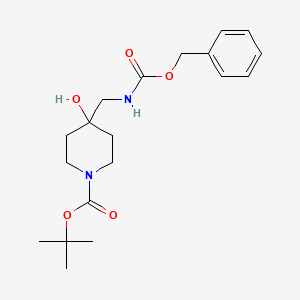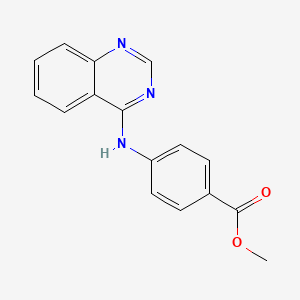
3-Chloro-4-methyl-5-nitro-1,2-dihydropyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-4-methyl-5-nitro-1,2-dihydropyridin-2-one is a chemical compound with the molecular formula C6H5ClN2O3. It is known for its diverse biological properties, including antibacterial, antioxidant, anticancer, and antifungal activities
準備方法
Synthetic Routes and Reaction Conditions
3-Chloro-4-methyl-5-nitro-1,2-dihydropyridin-2-one is synthesized through a reaction between methyl acetoacetate and 3-chloro-4-methyl-5-nitropyridine-2-one. The reaction typically involves the use of specific catalysts and controlled conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. This includes the use of high-efficiency reactors, precise temperature control, and continuous monitoring to ensure consistent quality and output.
化学反応の分析
Types of Reactions
3-Chloro-4-methyl-5-nitro-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the nitro group to form amines.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
科学的研究の応用
3-Chloro-4-methyl-5-nitro-1,2-dihydropyridin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s biological activities make it a valuable tool in studying cellular processes and interactions.
Medicine: Its antibacterial, antioxidant, and anticancer properties are explored for potential therapeutic applications.
Industry: The compound is used in the development of new materials and chemical products.
作用機序
The mechanism by which 3-chloro-4-methyl-5-nitro-1,2-dihydropyridin-2-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antibacterial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and prevent oxidative damage.
類似化合物との比較
Similar Compounds
Uniqueness
Compared to similar compounds, 3-chloro-4-methyl-5-nitro-1,2-dihydropyridin-2-one stands out due to its unique combination of biological activities and chemical reactivity. Its specific structure allows for a wide range of applications and makes it a valuable compound in both research and industrial contexts.
特性
分子式 |
C6H5ClN2O3 |
|---|---|
分子量 |
188.57 g/mol |
IUPAC名 |
3-chloro-4-methyl-5-nitro-1H-pyridin-2-one |
InChI |
InChI=1S/C6H5ClN2O3/c1-3-4(9(11)12)2-8-6(10)5(3)7/h2H,1H3,(H,8,10) |
InChIキー |
HHFJICKFXUQXND-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)NC=C1[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1-(4-tert-butylphenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B15306214.png)
![(1S,5R)-6-Thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide](/img/structure/B15306220.png)

![3-[2-(Methylamino)ethyl]phenol](/img/structure/B15306235.png)
![1-[3-(2,2,2-trifluoroethyl)cyclohexyl]methanaminehydrochloride,Mixtureofdiastereomers](/img/structure/B15306243.png)





![5-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine-2-carboxylic acid](/img/structure/B15306267.png)
![4-[2-(Methylsulfanyl)phenoxy]benzoic acid](/img/structure/B15306293.png)
![Tert-butyl[1,4'-bipiperidine]-4-carboxylate](/img/structure/B15306301.png)
![tert-butyl N-[(4-bromophenyl)(phenyl)methyl]carbamate](/img/structure/B15306314.png)
